N-(4-chlorophenyl)-2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a chlorophenyl group and a pyrimidinyl sulfanyl acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorophenyl intermediate: This can be achieved by reacting 4-chloroaniline with acetic anhydride under acidic conditions.
Synthesis of the pyrimidinyl sulfanyl intermediate: This step involves the reaction of 4-hydroxy-5,6-dimethylpyrimidine with a suitable thiolating agent.
Coupling reaction: The final step involves coupling the chlorophenyl intermediate with the pyrimidinyl sulfanyl intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: can be compared with other chlorophenyl or pyrimidinyl sulfanyl compounds.
This compound: may share similarities with compounds like N-(4-chlorophenyl)-2-mercaptoacetamide or 4-hydroxy-5,6-dimethylpyrimidine derivatives.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H14ClN3O2S |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H14ClN3O2S/c1-8-9(2)16-14(18-13(8)20)21-7-12(19)17-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20) |
InChI Key |
ZZQVFQFSPWVZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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